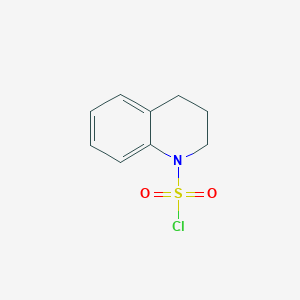
1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro- is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a sulfonyl chloride group attached to the quinoline ring, which makes it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro- typically involves the reaction of 3,4-dihydroquinoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction can be represented as follows:
3,4-Dihydroquinoline+Chlorosulfonic Acid→1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro-
Industrial Production Methods
In industrial settings, the production of 1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro- is carried out in large-scale reactors with precise control over temperature and reaction time. The use of catalysts and solvents may be employed to enhance the reaction efficiency and yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation reactions.
科学研究应用
1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various quinoline-based compounds.
Biology: Employed in the development of biologically active molecules with potential therapeutic applications.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro- involves the interaction of the sulfonyl chloride group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, thereby modulating their activity. The compound may also interfere with cellular signaling pathways and metabolic processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
3,4-Dihydroquinoline: Lacks the sulfonyl chloride group but shares the quinoline core structure.
Quinoline-2-sulfonyl chloride: Contains a sulfonyl chloride group at a different position on the quinoline ring.
Quinoline-8-sulfonyl chloride: Another positional isomer with the sulfonyl chloride group at the 8-position.
Uniqueness
1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro- is unique due to the presence of the sulfonyl chloride group at the 1-position of the quinoline ring. This specific substitution pattern imparts distinct chemical reactivity and biological activity to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
CAS 编号 |
816449-11-3 |
|---|---|
分子式 |
C9H10ClNO2S |
分子量 |
231.70 g/mol |
IUPAC 名称 |
3,4-dihydro-2H-quinoline-1-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 |
InChI 键 |
KZOLMXOHXUCZTK-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514170.png)

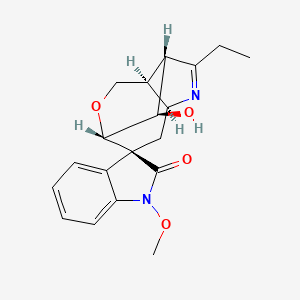
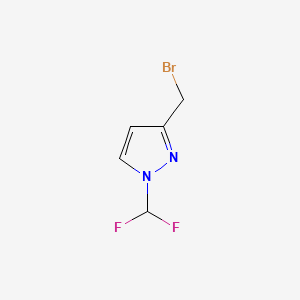
![4-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12514189.png)
![{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane](/img/structure/B12514194.png)
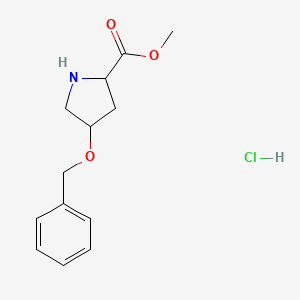
![3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one](/img/structure/B12514216.png)
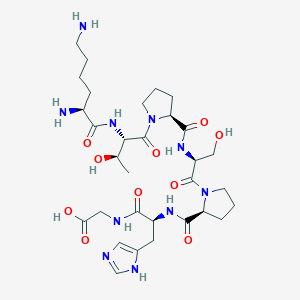
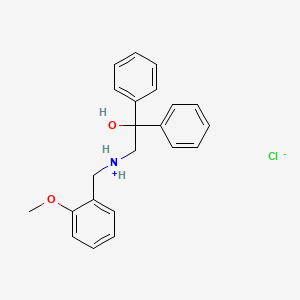

![4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one](/img/structure/B12514240.png)
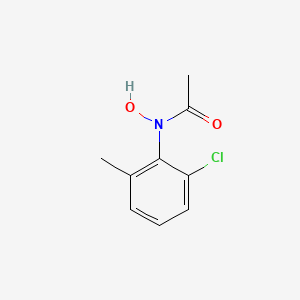
![(6-Bromobenzo[B]thiophen-2-YL)boronic acid](/img/structure/B12514246.png)
